1-(1H-indol-5-yl)ethanamine

Overview

Description

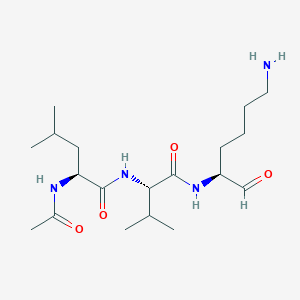

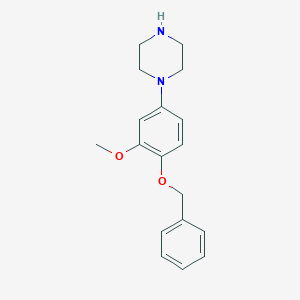

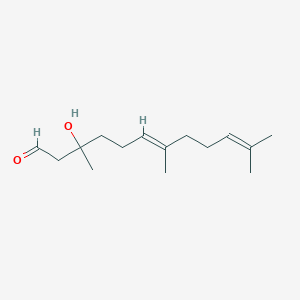

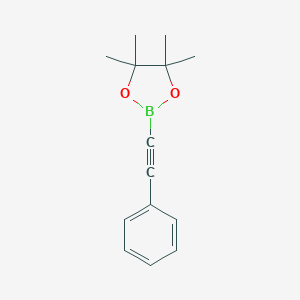

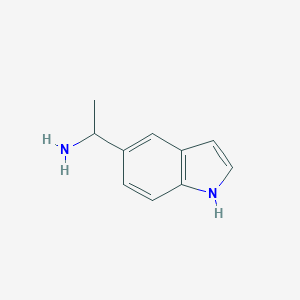

“1-(1H-indol-5-yl)ethanamine” is a chemical compound with the molecular formula C10H12N2 . It has an average mass of 160.216 Da and a mono-isotopic mass of 160.100052 Da .

Molecular Structure Analysis

The InChI code for “1-(1H-indol-5-yl)ethanamine” is 1S/C10H12N2/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-7,12H,11H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

“1-(1H-indol-5-yl)ethanamine” has a molecular weight of 160.22 . It is a liquid at room temperature and should be stored at 2-8°C .Scientific Research Applications

Antibacterial and Antifungal Activities :

- A study by Héquet et al. (2014) on 1-(1H-Indol-3-yl)ethanamine derivatives found that they can act as potent Staphylococcus aureus NorA efflux pump inhibitors, enhancing the antibacterial activity of ciprofloxacin against resistant strains (Héquet et al., 2014).

- Kumbhare et al. (2013) synthesized novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives, showing in vitro antibacterial and antifungal activities against various species (Kumbhare et al., 2013).

- Rajeswari and Santhi (2019) reported the antibacterial and antifungal activities of novel Schiff bases of tryptamine, demonstrating significant antimicrobial activity (Rajeswari & Santhi, 2019).

Synthesis and Structural Studies :

- Schönherr and Leighton (2012) described direct, highly enantioselective iso-Pictet-Spengler reactions involving (1H-indol-4-yl)methanamine and 2-(1H-Indol-1-yl)ethanamine, providing access to underexplored indole-based core structures in medicinal chemistry (Schönherr & Leighton, 2012).

- Yang et al. (2014) explored the synthesis of novel trinuclear rare-earth metal amido complexes incorporating indolyl and μ3-oxo groups, demonstrating the influence of substituents on bonding and catalytic activities (Yang et al., 2014).

- Kukuljan et al. (2016) reported on the synthesis and crystal structures of methyl- and acetyl-substituted indole derivatives, highlighting their potential applications in pharmaceutical chemistry (Kukuljan, Kranjc, & Perdih, 2016).

Pharmacological and Biological Evaluations :

- Szulczyk et al. (2019) examined 2‐(1H‐indol‐3‐yl)ethylthiourea derivatives for their binding affinities and functional activities at various serotonin receptors, indicating potential applications in the central nervous system (Szulczyk et al., 2019).

- Sanna et al. (2018) synthesized 2-(1H-indol-3-yl)ethylthiourea derivatives, testing them for antimicrobial, cytotoxic, and antiviral activities, including potent activity against HIV-1 (Sanna et al., 2018).

- Cordeaux et al. (2009) characterized serotonin receptors in pregnant human myometrium, implicating the role of 5-HT2A receptors, which could be targeted by indole derivatives for uterotonic therapies (Cordeaux et al., 2009).

Safety And Hazards

The safety information for “1-(1H-indol-5-yl)ethanamine” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name |

1-(1H-indol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-7,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGHGODKKCDIFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90568922 | |

| Record name | 1-(1H-Indol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-indol-5-yl)ethanamine | |

CAS RN |

147591-52-4 | |

| Record name | 1-(1H-Indol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B116166.png)